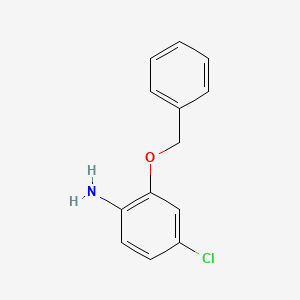

2-(Benzyloxy)-4-chloroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFDKMRIQUPKQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288132 | |

| Record name | 4-Chloro-2-(phenylmethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860677-88-9 | |

| Record name | 4-Chloro-2-(phenylmethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860677-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(phenylmethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 4 Chloroaniline: Pathways and Innovations

Conventional Synthetic Approaches to 2-(Benzyloxy)-4-chloroaniline

The primary route for synthesizing this compound involves the reduction of the corresponding nitro compound, 2-(benzyloxy)-4-chloro-1-nitrobenzene. This precursor contains the necessary carbon skeleton and the correct placement of the benzyloxy and chloro substituents. Therefore, the key final step is the selective conversion of the nitro group into an amine. Several established methods are available for this transformation, each with its own set of advantages and limitations regarding efficiency, cost, and functional group compatibility.

Reduction of Nitroaromatic Precursors

The reduction of an aromatic nitro group is one of the most fundamental and widely used reactions in organic synthesis to produce anilines. The choice of reducing agent is crucial to ensure that other sensitive functional groups, such as the chloro substituent and the benzyloxy ether linkage in the precursor molecule, remain intact.

The use of tin(II) chloride (stannous chloride, SnCl2) is a classic and effective method for the reduction of aromatic nitro compounds. commonorganicchemistry.com This method is valued for its mildness and high chemoselectivity, often leaving other reducible groups unaffected. commonorganicchemistry.comstrategian.com Aromatic nitro compounds can be readily reduced by SnCl2·2H2O in solvents like ethanol (B145695) or ethyl acetate, or by anhydrous SnCl2 in alcohol, without affecting functionalities such as halogens and O-benzyl ethers. strategian.com

The reaction mechanism involves the transfer of electrons from the Sn(II) salt to the nitro group, followed by protonation from a proton source like water, alcohols, or acids. acsgcipr.org While historically favored over catalytic hydrogenation due to its functional group tolerance, this method does have drawbacks. acsgcipr.org The reaction requires stoichiometric amounts of the tin salt, typically 3 to 10 molar equivalents, and produces significant quantities of tin(IV) oxide byproducts upon quenching, which can complicate product isolation and purification. acsgcipr.orgscispace.com

| Reducing System | Substrate | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| SnCl₂·2H₂O | Aryl Nitro Compounds | Ethanol | Ultrasonic irradiation, 30 °C, 2 h | Requires 10 molar equivalents for good conversion. scispace.com | scispace.com |

| Anhydrous SnCl₂ | Aryl Nitro Compounds with sensitive groups (halides, O-benzyl) | Alcohol | - | High chemoselectivity; other functional groups remain unaffected. strategian.com | strategian.com |

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its high efficiency and the clean nature of the reaction, which typically produces only water as a byproduct. The process involves treating the nitroaromatic substrate with hydrogen gas in the presence of a metal catalyst.

Palladium-on-Carbon (Pd/C) is a common and highly effective catalyst for this transformation. commonorganicchemistry.com However, a significant drawback of Pd/C is its high activity, which can lead to undesirable side reactions, particularly dehalogenation (hydrogenolysis of the C-Cl bond) and sometimes debenzylation (cleavage of the benzyl (B1604629) ether). commonorganicchemistry.com

Raney Nickel is often used as an alternative to palladium-based catalysts, especially when the substrate contains halogen substituents. commonorganicchemistry.com It is generally less prone to causing dehalogenation of aromatic chlorides, making it a potentially more suitable choice for the synthesis of this compound. commonorganicchemistry.com

The choice between these catalysts depends on a careful optimization of reaction conditions—such as pressure, temperature, solvent, and catalyst loading—to maximize the yield of the desired chloroaniline while minimizing the formation of dehalogenated byproducts. google.com

| Catalyst | Typical Substrate | Advantages | Potential Disadvantages | Reference |

|---|---|---|---|---|

| Palladium-on-Carbon (Pd/C) | Aromatic and aliphatic nitro groups | High activity, often the method of choice. commonorganicchemistry.com | Can catalyze dehalogenation and other side reactions. commonorganicchemistry.com | commonorganicchemistry.com |

| Raney Nickel | Nitro groups on substrates with aromatic halides | Reduces nitro groups effectively with lower risk of dehalogenation compared to Pd/C. commonorganicchemistry.com | May require specific reaction conditions for optimal performance. | commonorganicchemistry.com |

| Platinum-based catalysts (e.g., Pt/Fe₃O₄) | Chloronitrobenzenes | High activity and selectivity for hydrogenation of the nitro group without dehalogenation. rsc.org | Cost of platinum. | rsc.org |

The reduction of aromatic nitro compounds using metal powders, particularly iron in the presence of an acid, is one of the oldest and most reliable methods for preparing anilines. This method, often referred to as the Béchamp reduction, is known for its cost-effectiveness and excellent chemoselectivity.

The reaction is typically carried out by heating the nitroaromatic compound with iron powder in an acidic medium, such as aqueous acetic acid or in the presence of an acid like hydrochloric acid. commonorganicchemistry.com This system provides a mild reduction that is highly selective for the nitro group, leaving halogens, esters, and other sensitive functionalities intact. commonorganicchemistry.comtandfonline.com Studies have shown that iron powder can be superior to stannous chloride, offering high yields of the desired aryl amines with a high tolerance for sensitive functional groups and simpler purification procedures. scispace.comtandfonline.com For instance, the reduction of the closely related 4-benzyloxy-3-chloronitrobenzene (B1267270) has been successfully achieved using iron powder in glacial acetic acid at elevated temperatures. umich.edu

| Reducing System | Substrate | Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Iron (Fe) / Acetic Acid (AcOH) | Aryl Nitro Compounds | Heating (e.g., 80-85 °C) | High | Mild, chemoselective, and cost-effective. commonorganicchemistry.comumich.edu | commonorganicchemistry.comumich.edu |

| Iron (Fe) / Ultrasonic Irradiation | Aryl Nitro Compounds with sensitive groups | 35 kHz | 39-98% | High tolerance of sensitive functional groups and short reaction times. tandfonline.com | tandfonline.com |

Etherification Strategies for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is typically accomplished via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on a benzyl derivative by a phenoxide ion. In the context of synthesizing this compound, this step is strategically performed on a precursor molecule.

A common and effective precursor is a nitrophenol, such as 4-chloro-2-nitrophenol (B165678). The phenolic hydroxyl group is acidic enough to be deprotonated by a mild base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired benzyl ether. Performing the etherification on the nitrophenol before the reduction of the nitro group is often preferred, as the free amino group in an aminophenol could lead to competitive N-alkylation.

A documented procedure for a similar compound involves reacting 2-nitro-4-hydroxyaniline with benzyl bromide in methyl ethyl ketone (MEK) with potassium carbonate as the base, achieving a high yield of the benzylated product. prepchem.com Another relevant synthesis is the preparation of 2-chloro-1-(benzyloxy)-4-nitrobenzene from 2-chloro-4-nitrophenol (B164951) and a benzyl halide in the presence of a base. nih.gov

Regioselective Halogenation Techniques for Chloro-Substitution

The introduction of the chlorine atom at the specific position (C4) on the aromatic ring requires careful regiocontrol. Direct chlorination of aniline (B41778) or phenol (B47542) is often challenging because the powerful activating -NH₂ and -OH groups can lead to multiple halogenations and a mixture of isomers. Therefore, it is more common to employ a starting material that already contains the chlorine atom in the correct position.

Commercially available compounds like 2-amino-5-chlorophenol (B1209517) or 4-chloro-2-nitrophenol serve as excellent starting points for the synthesis. nih.gov Using these precursors circumvents the need for a potentially low-yield or non-selective halogenation step. For example, starting with 2-amino-5-chlorophenol allows for the subsequent introduction of the benzyloxy group, although protection of the amino group might be necessary to prevent side reactions. researchgate.net Alternatively, starting with 4-chloro-2-nitrophenol allows for the etherification to introduce the benzyloxy group, followed by the reduction of the nitro group to yield the final product, as outlined in the sections above.

If a direct halogenation route were necessary, one might consider chlorinating a less activated precursor or using protecting groups to direct the substitution. For instance, a suggested route to 2-amino-5-chlorophenol from o-aminophenol involves protecting both the hydroxyl and amino groups as acetates, followed by chlorination with N-chlorosuccinimide, and subsequent deprotection. researchgate.net

Development of Advanced Synthetic Protocols for this compound

The traditional and most direct route to this compound involves the chemical reduction of its corresponding nitro precursor, 1-(benzyloxy)-4-chloro-2-nitrobenzene. This transformation can be achieved using various reducing agents. A common laboratory-scale method employs stannous chloride (SnCl2) in an acidic medium, such as ethanol, which efficiently reduces the nitro group while leaving the benzyl ether and chloro functionalities intact. umich.eduumich.edu Alternative classical methods include the use of iron powder in the presence of an acid like acetic acid or an electrolyte like ammonium (B1175870) chloride. umich.eduumich.edu

More advanced and scalable approaches often utilize catalytic hydrogenation. This involves reacting the nitro-aromatic precursor with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. umich.edu These catalytic methods are often preferred in industrial settings due to higher efficiency, cleaner reaction profiles, and easier product isolation.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the selection of synthetic routes. wjpmr.com When evaluating the synthesis of this compound, a clear distinction can be made between traditional stoichiometric reductions and modern catalytic methods.

Stoichiometric reducing agents like tin (SnCl₂) and iron (Fe) suffer from poor atom economy, generating significant amounts of metallic waste that require disposal. umich.edu In contrast, catalytic hydrogenation represents a much greener alternative. In this process, molecular hydrogen (H₂) is the reductant, and the primary byproduct is water, leading to a significantly higher atom economy and a cleaner environmental profile. The catalyst, typically a small amount of a precious metal like palladium, can often be recovered and reused. umich.edu

Further advancements in green synthesis include the adoption of continuous-flow technologies for hydrogenation reactions. Flow chemistry can offer improved safety, better heat and mass transfer, and higher throughput compared to traditional batch processing, making it a sustainable option for the large-scale production of anilines from their nitro precursors. beilstein-journals.org

Transition Metal-Catalyzed Coupling Reactions in Aniline Formation (e.g., Palladium, Nickel)

Beyond the reduction of nitro compounds, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of primary anilines from aryl halides. kaust.edu.saacs.org The Buchwald-Hartwig amination, in particular, provides a powerful and versatile method for forming the crucial carbon-nitrogen bond. This reaction allows for the direct coupling of an aryl halide or triflate with an ammonia (B1221849) equivalent, catalyzed by a palladium or nickel complex. acs.org

For the synthesis of this compound, a hypothetical pathway could involve the coupling of an aryl halide, such as 1-bromo-2-(benzyloxy)-4-chlorobenzene, with an ammonia source. These reactions typically employ a palladium precursor, like palladium(II) acetate, or a nickel catalyst, such as Ni(COD)₂. acs.org The efficiency and scope of the reaction are highly dependent on the choice of a supporting ligand, with bulky, electron-rich phosphine (B1218219) ligands like X-Phos or DPPF being commonly used. acs.orgnih.gov While conventional methods for aniline synthesis often face limitations in selectivity and efficiency, these modern coupling strategies offer a direct and modular approach to highly functionalized anilines. kaust.edu.sa

Table 1: Representative Transition Metal Catalytic Systems for Aniline Synthesis

| Catalyst Precursor | Ligand | Ammonia Source | Metal | Reaction Type |

|---|---|---|---|---|

| Pd(OAc)₂ | X-Phos | Ammonia | Palladium | Buchwald-Hartwig Amination nih.gov |

| Pd(II)Cl₂ | Joshiphos | Lithium amide | Palladium | Buchwald-Hartwig Amination acs.org |

| Ni(COD)₂ | DPPF | Ammonia | Nickel | Buchwald-Hartwig Amination acs.org |

| NiCl₂ | 1,10-phenanthroline | Primary Amines | Nickel | C-N Cross-Coupling acs.org |

Precursors and Starting Materials for the Synthesis of this compound

The selection of appropriate starting materials is critical for an efficient synthetic route. The structure of this compound allows for several logical disconnections, pointing to a few key classes of precursors.

Nitro-Phenol Derivatives as Key Intermediates

The most common synthetic strategy commences with a substituted nitro-phenol. Specifically, 4-chloro-2-nitrophenol serves as an ideal starting material. This precursor contains the correct arrangement of the chloro and nitro substituents on the aromatic ring. The synthesis from this intermediate typically involves a two-step sequence:

O-benzylation: The phenolic hydroxyl group is converted to a benzyl ether.

Nitro Reduction: The nitro group is reduced to the primary amine, yielding the final product.

This pathway is highly convergent and relies on well-established chemical transformations. The starting material, 4-chloro-2-nitrophenol, can itself be prepared through methods such as the chlorination of 4-nitrophenol. google.com

Benzyl Halides and Related Benzyloxylating Agents

The introduction of the benzyloxy group is a crucial step in syntheses starting from nitro-phenol derivatives. This is typically accomplished via a Williamson ether synthesis. Benzyl halides, such as benzyl bromide or benzyl chloride, are the most common benzyloxylating agents for this purpose. prepchem.com The reaction is carried out in the presence of a base, like potassium carbonate or sodium hydroxide, which deprotonates the phenol to form a phenoxide ion. The phenoxide then acts as a nucleophile, displacing the halide from the benzyl group to form the desired benzyl ether. prepchem.com

Table 2: Common Benzyloxylating Agents

| Reagent | Chemical Formula | Typical Use |

|---|---|---|

| Benzyl Bromide | C₇H₇Br | O-benzylation of alcohols and phenols prepchem.com |

| Benzyl Chloride | C₇H₇Cl | O-benzylation of alcohols and phenols |

| Benzyl Alcohol | C₇H₈O | Used in greener, catalytic N-alkylation methods |

| 4-(Benzyloxy)benzyl chloride | C₁₄H₁₃ClO | Used as a solid support linker sigmaaldrich.com |

Haloanilines as Building Blocks

An alternative synthetic approach can utilize haloaniline derivatives as the primary building blocks. For example, one could start with 4-chloro-2-aminophenol. In this case, the synthetic challenge lies in selectively performing O-benzylation on the hydroxyl group without affecting the amino group. This often requires a protection-deprotection sequence, where the more reactive amino group is temporarily masked with a protecting group (e.g., Boc), followed by benzylation of the phenol and subsequent removal of the protecting group. umich.edu

Furthermore, substituted o-haloanilines are valuable precursors for the advanced transition metal-catalyzed reactions described previously. nih.govacs.org A molecule like 2-bromo-4-chloroaniline (B1265534) could potentially be used in a palladium-catalyzed etherification reaction to introduce the benzyloxy group, although C-N coupling reactions are more common for aniline synthesis.

Reactivity Profiles and Mechanistic Investigations of 2 Benzyloxy 4 Chloroaniline

Nucleophilic Characteristics of the Amino Group in 2-(Benzyloxy)-4-chloroaniline

The primary amino group (-NH₂) in this compound is the principal center of nucleophilicity. The lone pair of electrons on the nitrogen atom allows it to readily attack electron-deficient centers. The nucleophilic character of this amino group is modulated by the electronic effects of the substituents on the aniline (B41778) ring.

The nucleophilicity of the amino group in this compound allows it to participate in a variety of reactions, including:

Acylation: Reaction with acyl halides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Condensation reactions: Nucleophilic attack on the carbonyl carbon of aldehydes and ketones to form imines (Schiff bases).

The steric hindrance posed by the bulky benzyloxy group at the ortho position can influence the rate and feasibility of reactions involving the amino group.

Electrophilic Reactivity of the Aromatic Nucleus in this compound

The aromatic ring of this compound is susceptible to electrophilic attack. The rate and regioselectivity of electrophilic aromatic substitution (EAS) are dictated by the directing effects of the existing substituents.

The amino group is a powerful activating and ortho-, para- directing group.

The benzyloxy group is also an activating and ortho-, para- directing group.

The chloro group is a deactivating but ortho-, para- directing group.

The combined influence of these groups makes the aromatic ring of this compound highly activated towards electrophilic substitution. The positions ortho and para to the strongly activating amino and benzyloxy groups are the most likely sites for substitution. Specifically, the positions C3, C5, and C6 are the potential sites for electrophilic attack. The precise outcome of an EAS reaction will depend on the nature of the electrophile and the reaction conditions, with steric hindrance from the benzyloxy group potentially influencing the regioselectivity.

Reaction Mechanisms in the Derivatization of this compound

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines or Schiff bases. The reaction is typically acid-catalyzed and proceeds through a nucleophilic addition-elimination mechanism.

Mechanism with Aldehydes:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic attack: The lone pair of the amino group of this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine).

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Elimination of water: The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a resonance-stabilized iminium ion.

Deprotonation: A base (often the solvent or another molecule of the aniline) removes a proton from the nitrogen to yield the final imine product.

A similar mechanism is operative with ketones, although the reaction may be slower due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group.

This compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-N and C-C bonds.

Buchwald-Hartwig Amination (C-N Bond Formation): While there are no specific reports on the Buchwald-Hartwig amination of this compound, its chloro-substituted aromatic ring makes it a potential substrate for this reaction. In a typical Buchwald-Hartwig reaction, an aryl halide is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle generally involves:

Oxidative addition of the aryl chloride to a Pd(0) complex.

Coordination of the amine to the Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination of the resulting N-aryl product, regenerating the Pd(0) catalyst.

Suzuki Coupling (C-C Bond Formation): The chloro group on the aromatic ring of this compound can also be utilized in Suzuki coupling reactions to form a new C-C bond. This reaction typically involves the coupling of an aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The catalytic cycle is similar to that of the Buchwald-Hartwig amination, involving oxidative addition, transmetalation (transfer of the organic group from boron to palladium), and reductive elimination.

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form various heterocyclic systems. The specific cyclization pathway depends on the nature of the appended side chain.

For instance, if a suitable side chain is introduced at the amino group or on the aromatic ring, intramolecular cyclization can lead to the formation of important heterocyclic scaffolds such as:

Quinolines: Through reactions like the Combes or Doebner-von Miller quinoline (B57606) synthesis, which involve the reaction of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds, respectively, under acidic conditions.

Benzodiazepines: By reacting with appropriate bifunctional reagents, derivatives of this compound could potentially be used in the synthesis of benzodiazepine (B76468) structures.

The presence of the benzyloxy and chloro substituents will influence the reactivity and regioselectivity of these cyclization reactions. For example, in acid-catalyzed cyclizations, the electronic effects of these groups will affect the ease of electrophilic attack on the aromatic ring.

Application of 2 Benzyloxy 4 Chloroaniline in the Construction of Complex Molecular Architectures

Synthesis of Functionalized Derivatives of 2-(Benzyloxy)-4-chloroaniline

The primary amino group of this compound is the most accessible site for initial functionalization, readily undergoing reactions such as acylation, alkylation, and condensation to form a variety of important intermediates.

N-Acylated and N-Alkylated Derivatives

N-Acylation is a fundamental transformation for anilines. The reaction of this compound with acylating agents like carboxylic acid chlorides or anhydrides proceeds efficiently, typically in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine, to yield stable amide products. This reaction is crucial for installing a wide array of functional groups and for protecting the amino group during subsequent synthetic steps.

Table 1: Examples of N-Acylation Products from this compound

| Acylating Agent | Product Name | Product Structure |

|---|---|---|

| Acetyl Chloride | N-(2-(Benzyloxy)-4-chlorophenyl)acetamide |  |

| Benzoyl Chloride | N-(2-(Benzyloxy)-4-chlorophenyl)benzamide |  |

| Chloroacetyl Chloride | N-(2-(Benzyloxy)-4-chlorophenyl)-2-chloroacetamide |  |

N-Alkylation of anilines can be achieved using several methods, with modern techniques favoring atom-efficient and selective processes. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a sustainable approach that utilizes alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on manganese or iridium. nih.govnih.govresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the aniline (B41778) to form an imine. The resulting imine is subsequently reduced by the metal hydride species that was formed during the initial oxidation step. nih.gov This method allows for the mono-alkylation of a variety of substituted anilines with good selectivity. nih.govresearchgate.net

Table 2: Examples of N-Alkylation Products from this compound via Borrowing Hydrogen

| Alkylating Agent (Alcohol) | Product Name | Product Structure |

|---|---|---|

| Benzyl (B1604629) Alcohol | N-Benzyl-2-(benzyloxy)-4-chloroaniline |  |

| Ethanol (B145695) | N-Ethyl-2-(benzyloxy)-4-chloroaniline |  |

| 4-Methoxybenzyl alcohol | 2-(Benzyloxy)-4-chloro-N-(4-methoxybenzyl)aniline |  |

Formation of Schiff Bases and Azomethine Compounds

The condensation reaction between the primary amino group of this compound and a carbonyl compound (aldehyde or ketone) leads to the formation of Schiff bases, also known as azomethines or imines. advancechemjournal.comnih.gov These reactions are typically catalyzed by a small amount of acid and proceed via a nucleophilic addition-elimination mechanism, with the removal of water driving the reaction to completion. orientjchem.org Schiff bases are valuable intermediates in organic synthesis and serve as ligands in coordination chemistry. advancechemjournal.comjetir.org The synthesis of azomethines from substituted anilines and various benzaldehydes is a well-established process that can be performed under solvent-free conditions or with microwave assistance. semanticscholar.orgbiointerfaceresearch.com

Table 3: Schiff Base Derivatives of this compound

| Carbonyl Compound | Product Name | Product Structure |

|---|---|---|

| Benzaldehyde (B42025) | (E)-N-Benzylidene-2-(benzyloxy)-4-chloroaniline |  |

| Salicylaldehyde | (E)-2-(((2-(Benzyloxy)-4-chlorophenyl)imino)methyl)phenol |  |

| 4-Chlorobenzaldehyde | (E)-2-(Benzyloxy)-4-chloro-N-(4-chlorobenzylidene)aniline |  |

Functionalization of the Aromatic Rings within this compound

Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The amino (-NH₂) and benzyloxy (-OCH₂Ph) groups are both strongly activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. The concerted directing effect of the -NH₂ and -OCH₂Ph groups strongly favors electrophilic aromatic substitution at the C3 and C5 positions, which are ortho and para to the amino group, respectively. Given the steric hindrance at position 3 (adjacent to the benzyloxy group), substitution at C5 is also plausible. Novel metal-free methods for the functionalization of aniline derivatives often leverage the reactivity of the nitrogen atom to control regioselectivity on the aromatic ring. acs.orgudel.edu

Incorporation of this compound into Heterocyclic Scaffolds

The structural features of this compound make it a suitable precursor for building more complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Pyrimidine-Based Systems

Anilines are common starting materials for the synthesis of substituted pyrimidines. nih.govyoutube.com One established route involves the condensation of an aniline with a 1,3-dielectrophile, such as a β-diketone, or through multi-component reactions. beilstein-journals.orgresearchgate.net Another powerful strategy is the nucleophilic aromatic substitution (SNAr) reaction between an aniline and a halopyrimidine, such as 2,4-dichloropyrimidine. In such a reaction, this compound would act as the nucleophile, displacing one of the chloride ions to form a stable C-N bond, leading to the formation of an aminopyrimidine derivative, a core structure in many biologically active molecules. nih.gov

Table 4: Potential Pyrimidine Derivatives from this compound

| Pyrimidine Precursor | Potential Product Name | Potential Product Structure |

|---|---|---|

| 2,4-Dichloropyrimidine | 2-(Benzyloxy)-N-(2-chloropyrimidin-4-yl)-4-chloroaniline |  |

| Ethyl 2-cyano-3-ethoxyacrylate | 4-Amino-1-(2-(benzyloxy)-4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile |  |

Benzimidazole (B57391) Frameworks

The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with an aldehyde or carboxylic acid. pcbiochemres.comnih.gov Since this compound is not an o-phenylenediamine, its incorporation into a benzimidazole scaffold requires a preliminary modification. A viable synthetic strategy involves the introduction of a second nitrogen-containing functional group ortho to the existing amino group.

This can be achieved through a two-step sequence:

Nitration: Regioselective electrophilic nitration of the aromatic ring. The strong activating effects of the amino and benzyloxy groups would direct the incoming nitro group to the C3 or C5 position.

Reduction: The resulting nitroaniline derivative is then reduced to the corresponding o-phenylenediamine derivative. This reduction can be accomplished using various reagents, such as zinc in an acidic medium or catalytic hydrogenation. pcbiochemres.com

Once the 1,2-diamino scaffold is formed, it can readily undergo condensation with a variety of aldehydes to construct the benzimidazole ring system. nih.govresearchgate.net

Table 5: Potential Benzimidazole Scaffolds Derived from this compound

| Aldehyde Condensing Agent | Potential Benzimidazole Product Name | Potential Product Structure |

|---|---|---|

| Formaldehyde | 7-(Benzyloxy)-5-chloro-1H-benzimidazole |  |

| Benzaldehyde | 2-Phenyl-7-(benzyloxy)-5-chloro-1H-benzimidazole |  |

| 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-7-(benzyloxy)-5-chloro-1H-benzimidazole |  |

Quinazoline (B50416) Conjugates

This compound serves as a key intermediate in the synthesis of quinazoline conjugates, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The primary amino group of the aniline is crucial for the construction of the quinazoline core.

A common synthetic strategy involves the nucleophilic substitution reaction between a substituted 4-chloroquinazoline (B184009) and an aniline derivative. For instance, a structurally similar compound, 4-(3-fluorobenzyloxy)-3-chloroaniline, has been shown to react with 6-nitro-4-chloro-quinazoline in isopropanol (B130326) under reflux conditions. This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient C4 position of the quinazoline ring, displacing the chlorine atom to form a 4-anilinoquinazoline (B1210976) derivative nih.gov. This established methodology strongly suggests that this compound can be utilized in a similar fashion to produce a variety of 4-(phenylamino)quinazoline scaffolds.

The general reaction scheme is as follows:

Reaction of a 4-chloroquinazoline with this compound to form a quinazoline conjugate.

This approach allows for the introduction of the 2-(benzyloxy)-4-chlorophenyl moiety into the quinazoline structure, which can be further modified to explore structure-activity relationships for various biological targets. The synthesis of quinazoline derivatives is a well-established field with numerous methods available, including metal-catalyzed and microwave-assisted reactions, providing a broad toolkit for chemists to create these complex molecules dergipark.org.trnih.govnih.gov.

Table 1: Representative Quinazoline Synthesis using an Aniline Precursor

| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |

| 6-nitro-4-chloro-quinazoline | 4-(3-fluorobenzyloxy)-3-chloroaniline | Isopropanol, Reflux | 4-Anilinoquinazoline | nih.gov |

Pyrazoline and Related Nitrogen-Containing Heterocycles

While direct synthesis of pyrazolines from this compound as the primary heterocyclic precursor is not the most common route, its structural motifs can be incorporated into pyrazoline and other nitrogen-containing heterocycles. The standard and most widespread method for pyrazoline synthesis involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives dergipark.org.trnih.gov.

The this compound moiety can be introduced into the chalcone (B49325) precursor. This is typically achieved by first synthesizing a substituted acetophenone (B1666503) or benzaldehyde that incorporates the 2-(benzyloxy)-4-chloroanilino group. This functionalized chalcone can then undergo reaction with hydrazine hydrate, often in an acidic medium like acetic or formic acid, to yield the corresponding 1,3,5-trisubstituted-2-pyrazoline derivative nih.gov.

The general synthetic pathway is outlined below:

Chalcone Synthesis: Reaction of an acetophenone with a benzaldehyde containing the desired substituent (in this case, derived from this compound) via a Claisen-Schmidt condensation.

Pyrazoline Formation: Cyclization of the resulting chalcone with hydrazine hydrate.

This strategy allows the 2-(benzyloxy)-4-chlorophenyl group to be positioned at either the 3- or 5-position of the pyrazoline ring, depending on the initial chalcone design. The versatility of this approach enables the creation of a wide array of pyrazoline analogues for biological screening. Although this is a plausible synthetic route, specific examples utilizing this compound were not prominently featured in the reviewed literature, which tends to focus on simpler substituted anilines. However, the methodology is robust and applicable to a wide range of substituted aromatic amines researchgate.net.

Role as a Key Building Block in the Synthesis of Chemically Diverse Compound Libraries

This compound is a valuable building block for the generation of chemically diverse compound libraries, a cornerstone of modern drug discovery. Its utility stems from its structural features which allow for the introduction of diverse functionalities in a controlled manner. Literature explicitly notes that 4-benzyloxy-3-chloroaniline (B1332019), a close isomer, is frequently used as a building block in the construction of potential anti-cancer, anti-diabetes, and anti-viral agents, highlighting the importance of this class of compounds in medicinal chemistry mit.edu.

The generation of compound libraries often relies on combinatorial chemistry, where a central scaffold is systematically decorated with a variety of substituents openmedicinalchemistryjournal.com. This compound can serve as such a scaffold or as a key reagent for introducing the benzyloxy-chlorophenyl motif.

Key features that make it a valuable building block:

Reactive Amine Group: The primary amine is a versatile functional handle for a multitude of reactions, including amidation, reductive amination, and participation in the formation of heterocyclic rings.

Defined Substitution Pattern: The fixed positions of the benzyloxy and chloro groups on the aniline ring provide a defined three-dimensional structure, which is crucial for understanding structure-activity relationships (SAR).

Modifiable Moiety: The benzyl group can be deprotected to reveal a phenol (B47542), providing another site for diversification.

By employing this building block in parallel synthesis or split-and-pool methodologies, chemists can rapidly generate large libraries of related compounds. These libraries can then be screened against various biological targets to identify hit compounds for further optimization.

Utility in the Development of Chemical Probes for Biological Systems

The structural framework of this compound is a useful starting point for the development of chemical probes designed to interact with and report on biological systems. These probes can be tailored to modulate enzyme activity, investigate disease pathways, or serve as components in advanced materials.

Precursors for Enzyme Modulators

Derivatives of this compound are precursors to potent enzyme modulators, particularly in the area of kinase inhibition. The aforementioned synthesis of 4-anilinoquinazoline derivatives is highly relevant in this context. Quinazoline-based molecules are well-known scaffolds for inhibitors of protein tyrosine kinases (PTKs), enzymes that play a critical role in cellular signaling pathways. Dysregulation of PTK activity is implicated in various diseases, including cancer.

A patent for quinazoline derivatives, prepared from the structurally analogous 3-chloro-4-(m-fluoro-benzyloxy)-aniline, specifies their use in preparing drugs that inhibit protein tyrosine kinase nih.gov. By incorporating the this compound moiety into a quinazoline core, it is possible to generate inhibitors that occupy the ATP-binding site of the kinase. The benzyloxy group can form key interactions within the hydrophobic regions of the active site, while the rest of the molecule can be tailored to achieve selectivity and potency.

Synthetic Intermediates for Compounds Investigated in Neglected Tropical Diseases

Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, represent a significant global health burden, and there is an urgent need for new, effective, and affordable treatments researchgate.net. The development of novel chemotherapeutics often involves the synthesis and screening of diverse small molecules. While direct use of this compound in reported NTD drug synthesis is not extensively documented, its structural components are found in molecules investigated for these diseases.

For instance, research into treatments for tuberculosis, a disease with significant global impact, has explored N-(4-(benzyloxy)benzyl)-4-aminoquinolines. Similarly, 2-(4-alkyloxyphenyl)-imidazolines and -imidazoles have been synthesized and evaluated for their activity against Leishmania mexicana and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively nih.gov. These examples demonstrate the relevance of the benzyloxy-phenyl motif in the design of antiparasitic agents. Therefore, this compound represents a potential synthetic intermediate for creating novel compounds to be investigated for efficacy against a range of NTDs. The sterol biosynthetic pathway, particularly the enzyme CYP51, is a key target in many of these organisms, and small molecule inhibitors are a primary focus of research.

Scaffolds for Azo Dyes and Advanced Materials Research

The aniline functional group makes this compound a suitable precursor for the synthesis of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings and constitute the largest class of synthetic colorants.

The synthesis typically involves a two-step process:

Diazotization: The primary aromatic amine (this compound) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is an electrophile, is reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aniline, to form the azo dye.

The specific color of the resulting dye is determined by the electronic properties of the substituents on both aromatic rings. The presence of the chloro- and benzyloxy- groups on the aniline ring would influence the final color and properties, such as lightfastness and solubility. Studies have been conducted on the synthesis of disperse azo dyes using various chloroanilines as the base component. Furthermore, azo dyes derived from 4-(benzyloxy)phenol have also been synthesized and characterized, indicating the utility of the benzyloxy group in this class of compounds. Beyond traditional dyeing applications, these tailored azo compounds can be explored for use in advanced materials, such as nonlinear optical materials, organic photoconductors, and molecular sensors.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Target Molecular Class | Rationale for Use |

| Enzyme Modulation | Kinase Inhibitors | Forms key part of 4-anilinoquinazoline scaffold targeting ATP-binding site. |

| Neglected Tropical Diseases | Antiparasitic Agents | Benzyloxy-phenyl motif is present in compounds active against various pathogens. |

| Dyes & Materials | Azo Dyes | Serves as a diazo component in the synthesis of functionally diverse colorants. |

Spectroscopic and Structural Characterization Methodologies for 2 Benzyloxy 4 Chloroaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(benzyloxy)-4-chloroaniline, the spectrum can be divided into distinct regions corresponding to the benzyloxy phenyl group, the methylene bridge, and the substituted chloroaniline ring. Based on data from analogous compounds like N-benzyl-2-chloroaniline and N-benzyl-4-chloroaniline, the aromatic protons of the benzyl (B1604629) group are expected to appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org The benzylic methylene protons (-CH₂-) would typically present as a sharp singlet around δ 5.1 ppm, a characteristic feature of the benzyloxy moiety. ugm.ac.id

The protons on the 4-chloroaniline ring are anticipated to show distinct signals due to their specific electronic environments. The proton ortho to the amino group (H-3) would likely appear as a doublet, while the protons at the H-5 and H-6 positions would also exhibit doublet or doublet of doublets patterns depending on their coupling constants. The amino (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. For instance, in 2-chloroaniline, aromatic protons resonate between δ 6.67 and δ 7.22 ppm, providing a reference for the expected shifts in the target molecule. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The benzylic methylene carbon is expected around δ 70-77 ppm. ugm.ac.id The carbons of the unsubstituted phenyl ring of the benzyl group typically resonate in the δ 127-129 ppm region, with the ipso-carbon appearing around δ 136-138 ppm. rsc.orgugm.ac.id For the substituted aniline (B41778) ring, the carbon bearing the benzyloxy group (C-2) and the carbon bearing the chlorine atom (C-4) will be significantly shifted. In N-benzyl-4-chloroaniline, the carbon atoms of the chloro-substituted ring appear at δ 113.98, 122.19, 129.09, and 146.62 ppm, which serve as a valuable comparison. rsc.org

2D NMR Spectroscopy: To confirm these assignments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within the aromatic rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, definitively linking the assigned proton signals to their corresponding carbon signals. For example, the singlet at ~δ 5.1 ppm would show a cross-peak with the carbon signal at ~δ 70-77 ppm, confirming the -CH₂- group assignment. ugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on data from analogous compounds.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aniline -NH₂ | 3.5 - 4.5 (broad s) | - | Shift is solvent dependent |

| Aniline H-3 | ~6.8 (d) | ~115 | Ortho to -NH₂ and meta to -Cl |

| Aniline H-5 | ~7.1 (dd) | ~128 | Ortho to -Cl and meta to -NH₂ |

| Aniline H-6 | ~6.7 (d) | ~118 | Ortho to -O- and meta to -Cl |

| -O-CH₂-Ph | ~5.1 (s) | ~71 | Characteristic benzylic protons |

| Benzyl-Ph (ortho, meta, para) | 7.2 - 7.4 (m) | 127 - 129 | Typical aromatic region for benzyl group |

| Aniline C-1 (-NH₂) | - | ~145 | - |

| Aniline C-2 (-O-) | - | ~148 | - |

| Aniline C-4 (-Cl) | - | ~123 | - |

| Benzyl-Ph (ipso) | - | ~137 | - |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the 3350-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (-CH₂-) bridge will produce signals in the 2850-2960 cm⁻¹ range. Key functional group vibrations for the ether linkage (Ar-O-CH₂) are expected as strong asymmetric and symmetric C-O-C stretching bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The C-N stretching vibration of the aromatic amine is anticipated in the 1250-1340 cm⁻¹ region. Furthermore, the C-Cl stretching frequency for chloroarenes is typically found in the 1000-1100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring C=C stretching vibrations, which give strong signals in the 1400-1650 cm⁻¹ region, are often more prominent in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman-active, aiding in the comprehensive vibrational analysis. Studies on related compounds like 2-chloro-4-nitroaniline provide a basis for assigning the vibrational modes of the substituted benzene (B151609) ring. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3350 - 3500 | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | FTIR, Raman |

| Aromatic C=C Stretch | 1400 - 1650 | FTIR, Raman |

| Asymmetric C-O-C Stretch (Ether) | 1220 - 1280 | FTIR |

| Aromatic C-N Stretch | 1250 - 1340 | FTIR |

| C-Cl Stretch | 1000 - 1100 | FTIR |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. mdpi.com For this compound (C₁₃H₁₂ClNO), the calculated exact mass of the neutral molecule is 233.06074 Da. nih.gov HRMS can measure this mass with parts-per-million (ppm) accuracy, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or electrospray ionization (ESI), specific bonds are prone to cleavage. For this compound, the most anticipated fragmentation pathway is the cleavage of the benzylic ether bond. This would result in the formation of a highly stable benzyl cation, which rearranges to the tropylium ion at a mass-to-charge ratio (m/z) of 91. This is a classic and often base peak for compounds containing a benzyl group. rsc.org The other part of the molecule would form a radical cation of 2-amino-5-chlorophenol (B1209517). Further fragmentation of the parent ion could involve the loss of the entire benzyloxy group or cleavage within the aniline ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Formula | Notes |

|---|---|---|---|

| 233/235 | [M]⁺ (Molecular Ion) | [C₁₃H₁₂ClNO]⁺ | Isotopic pattern due to ³⁵Cl and ³⁷Cl |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, often the base peak |

| 142/144 | [M - C₇H₇]⁺ | [C₆H₅ClNO]⁺ | Loss of the benzyl group |

| 106/108 | [C₆H₅Cl]⁺ | [C₆H₅Cl]⁺ | Loss of benzyloxy and amino groups |

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.com While a crystal structure for this compound itself is not publicly available, analysis of the closely related compound 1-(benzyloxy)-4-chlorobenzene offers significant insight. nih.gov

The structure of 1-(benzyloxy)-4-chlorobenzene, which crystallized in an orthorhombic system, shows that the two benzene rings are nearly coplanar, with a small dihedral angle of 3.4(1)° between them. nih.gov It is probable that this compound adopts a similar conformation. The crystal structure of the analog is stabilized by weak C-H···π interactions. nih.gov

For this compound, the presence of the primary amino group (-NH₂) is expected to introduce strong intermolecular hydrogen bonds. These N-H···O (with the ether oxygen) or N-H···N interactions would likely be the dominant forces governing the crystal packing, potentially forming chains or sheets of molecules in the crystal lattice. This would represent a significant difference in the supramolecular architecture compared to its non-aminated analog.

Table 4: Crystallographic Data for the Analogous Compound 1-(Benzyloxy)-4-chlorobenzene Data from Liu, J. (2010). nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁ClO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.485 (2) |

| b (Å) | 13.033 (3) |

| c (Å) | 7.3333 (15) |

| Volume (ų) | 1097.7 (4) |

| Z | 4 |

| Key Supramolecular Interaction | C-H···π interactions |

Advanced Computational and Theoretical Studies on 2 Benzyloxy 4 Chloroaniline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to investigate the electronic structure of molecules, providing a foundation for predicting their stability, reactivity, and spectroscopic properties. DFT calculations for 2-(Benzyloxy)-4-chloroaniline would involve modeling the molecule in the gas phase or in a simulated solvent environment to understand its intrinsic properties.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, uses DFT methods to find the minimum energy structure on the potential energy surface. The calculations yield key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. nih.govresearchgate.net For a flexible molecule like this compound, which contains several rotatable bonds (e.g., C-O, C-N, and C-C bonds of the benzyl (B1604629) group), exploring the conformational landscape is crucial. This involves identifying various stable conformers (rotamers) and determining their relative energies to find the global minimum energy structure. researchgate.netjaveriana.edu.co The optimized geometry is fundamental for all subsequent computational analyses. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its ability to donate electrons (nucleophilicity). The energy of the LUMO is related to the electron affinity and suggests its ability to accept electrons (electrophilicity). researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. libretexts.org For this compound, FMO analysis would pinpoint the distribution of these orbitals across the molecule, revealing which parts (e.g., the aniline (B41778) ring, the benzyl group, or the substituent atoms) are most involved in electronic transitions and chemical reactions. researchgate.netnih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Quantum Chemical Reactivity Descriptors This table illustrates the types of parameters derived from FMO analysis. The values are representative and not specific to this compound.

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.net These calculated frequencies, when appropriately scaled to account for systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to achieve a detailed assignment of the vibrational modes of this compound. nih.govresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane, TMS) and can be correlated with experimental data. This correlation helps in the unambiguous assignment of signals in the experimental NMR spectra, which is particularly useful for complex molecular structures. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. chemrxiv.org It is mapped onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions represent the most negative potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions indicate the most positive potential (electron-poor areas), which are prone to nucleophilic attack. thaiscience.info Green and yellow areas represent intermediate or near-neutral potential.

For this compound, an MEP analysis would reveal the reactive sites. It is expected that the regions around the electronegative oxygen and nitrogen atoms, as well as the π-systems of the aromatic rings, would show negative potential, making them likely sites for interaction with electrophiles. nih.govnih.gov The hydrogen atoms of the amine group would likely be sites of positive potential. nih.gov This analysis is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals obtained from a DFT calculation into a localized picture of chemical bonding. orientjchem.org It provides a detailed understanding of electron delocalization, charge transfer, and hyperconjugative interactions within the molecule. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT studies often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions at an atomic level. ajchem-a.com

For a flexible molecule like this compound, MD simulations can be used for extensive conformational sampling, exploring the different shapes the molecule can adopt at a given temperature. This is crucial for understanding its behavior in solution or when interacting with a larger system, such as a protein binding site. nih.gov Analysis of the simulation trajectory, using metrics like the root-mean-square deviation (RMSD), can reveal the stability of certain conformations and the flexibility of different parts of the molecule. ajchem-a.comresearchgate.net MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonding with solvent molecules or the binding mode and stability of the molecule within a biological target. nih.govresearchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding potential biological targets and mechanisms of action.

For this compound, a molecular docking study would involve selecting a relevant protein target. The choice of target would depend on the compound's hypothesized biological activity. The process would elucidate the primary interaction modes and binding conformations within the protein's active site.

Interaction Modes: Key interactions stabilizing the ligand-target complex would be identified. For this compound, these could include:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, while the ether oxygen and the nitrogen atom can act as hydrogen bond acceptors. These could form crucial bonds with amino acid residues like aspartate, glutamate, serine, or threonine.

Hydrophobic Interactions: The two aromatic rings (the chlorophenyl and benzyl groups) would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-Interactions: Pi-pi stacking or pi-cation interactions could occur between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom on the aniline ring could act as a halogen bond donor, interacting with electron-rich atoms in the protein backbone or side chains.

Binding Conformations: The analysis would reveal the most energetically favorable three-dimensional arrangement (conformation) of the molecule within the binding pocket. This includes the spatial orientation of the flexible benzyloxy group relative to the chloroaniline core. The conformation determines which functional groups are positioned to make the optimal interactions described above.

A hypothetical data table summarizing potential docking results is shown below.

| Potential Protein Target | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (kcal/mol) |

| Tyrosine Kinase | Asp-186, Lys-77, Phe-201 | H-Bond, Hydrophobic, Pi-Stacking | -8.5 |

| Cyclooxygenase-2 | Arg-120, Tyr-385, Ser-530 | H-Bond, Halogen Bond, Hydrophobic | -7.9 |

| Monoamine Oxidase B | Tyr-435, Ile-199, Cys-172 | Hydrophobic, Pi-Stacking | -9.1 |

Note: This table is illustrative and not based on published experimental data for this compound.

Theoretical Approaches to Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are theoretical methods used to correlate a compound's chemical structure with its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds.

Quantitative Structure-Activity Relationships (QSAR): A QSAR study for a series of compounds related to this compound would involve creating a mathematical model. researchgate.net This model would take the form of an equation:

Activity = f(Molecular Descriptors)

Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For this compound and its analogs, relevant descriptors would likely include:

Electronic Descriptors: Hammett constants, dipole moment, and charges on specific atoms, which describe the electronic effects of substituents.

Hydrophobic Descriptors: LogP (the partition coefficient), which quantifies lipophilicity.

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters, which describe the size and shape of substituents.

A robust QSAR model would be validated statistically to ensure its predictive power. nih.gov

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active analogs of this compound, a pharmacophore model might consist of features like:

One Hydrogen Bond Donor (from the amine group).

One Hydrogen Bond Acceptor (from the ether oxygen).

Two Aromatic Rings (representing the benzyl and chlorophenyl groups).

One Hydrophobic Feature.

The spatial relationships (distances and angles) between these features would be precisely defined. This model could then be used to screen virtual libraries of compounds to find new potential drug candidates that fit the pharmacophore.

Ab Initio and Semi-Empirical Calculations for Fundamental Chemical Understanding

Ab initio (from first principles) and semi-empirical quantum chemical calculations are used to understand the fundamental electronic structure and properties of a molecule without reliance on experimental data. libretexts.org

For this compound, these calculations could provide deep insights into:

Molecular Geometry: Determining the most stable conformation by calculating the potential energy surface. This includes finding the optimal bond lengths, bond angles, and dihedral angles, particularly for the flexible ether linkage.

Electronic Properties:

HOMO-LUMO Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface. An MEP map visually identifies the electron-rich (negative potential, e.g., around the oxygen and nitrogen atoms) and electron-poor (positive potential, e.g., around the amine hydrogens) regions of the molecule, which are key to understanding intermolecular interactions.

Spectroscopic Properties: Predicting vibrational frequencies (infrared spectra) and electronic transitions (UV-Visible spectra), which can be compared with experimental data to validate the computational model.

A summary of hypothetical calculated properties is presented below.

| Calculated Property | Method (e.g., DFT/B3LYP) | Predicted Value |

| HOMO Energy | 6-311G(d,p) | -5.8 eV |

| LUMO Energy | 6-311G(d,p) | -1.2 eV |

| HOMO-LUMO Gap | 6-311G(d,p) | 4.6 eV |

| Dipole Moment | 6-311G(d,p) | 2.5 Debye |

Note: This table is illustrative and not based on published computational results for this compound.

Future Research Directions and Unexplored Avenues for 2 Benzyloxy 4 Chloroaniline

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

Chirality is a critical factor in the efficacy and safety of pharmaceutical compounds, as different enantiomers can exhibit distinct biological activities. nih.gov The development of methodologies to synthesize chiral derivatives of 2-(Benzyloxy)-4-chloroaniline is a paramount area for future research. Currently, direct asymmetric synthesis routes to introduce chirality relative to the core structure are not well-established. Future efforts could focus on several promising strategies.

One major approach is the asymmetric hydrogenation of prochiral imines derived from a ketone precursor and the aniline (B41778) moiety. acs.org This method is one of the most direct and efficient ways to prepare valuable α-chiral amines and has been successfully applied on an industrial scale for other compounds. nih.gov The design of novel chiral catalysts, particularly those based on transition metals like rhodium, iridium, or ruthenium, paired with chiral phosphine (B1218219) ligands, would be essential for achieving high enantioselectivity.

Another viable strategy is asymmetric reductive amination , which involves the reaction of a ketone or aldehyde with this compound in the presence of a chiral catalyst and a reducing agent. rsc.org This one-pot reaction avoids the isolation of imine intermediates and is highly convergent.

The exploration of organocatalysis also presents a metal-free alternative for generating chiral derivatives. acs.org Chiral Brønsted acids or nucleophilic amines can be employed to catalyze reactions that install a stereocenter, offering a complementary approach to transition-metal catalysis. acs.org These methods could be applied to generate a library of enantiomerically enriched compounds for biological screening.

Table 1: Potential Asymmetric Synthesis Strategies

| Methodology | Description | Key Components | Potential Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Direct reduction of a prochiral imine derived from the aniline. nih.govacs.org | Transition metal catalyst (Rh, Ir, Ru), Chiral ligand. | Enantiomerically pure amines with a stereocenter alpha to the nitrogen. |

| Asymmetric Reductive Amination | One-pot reaction of a carbonyl compound with the aniline and a reductant. rsc.org | Chiral catalyst, Reducing agent (e.g., Hantzsch ester). | Diverse chiral secondary or tertiary amines. |

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Modern catalysis offers a powerful toolkit for molecular synthesis, enabling reactions with high efficiency, selectivity, and functional group tolerance. For this compound, several catalytic avenues could be explored to enhance its derivatization and utility.

A primary focus should be on palladium-catalyzed C-H functionalization . uva.esnih.gov This strategy allows for the direct modification of the aniline's aromatic ring without the need for pre-functionalized starting materials, which is highly atom-economical. rsc.org Research could target the development of ligands that direct the catalyst to specific positions, such as the ortho- or meta-positions relative to the amine, enabling the synthesis of novel substituted analogues. uva.esrsc.org For instance, specialized S,O-ligands have shown remarkable success in directing para-selective C-H olefination of aniline derivatives. nih.gov

Furthermore, exploring novel C-N bond-forming reactions could provide more efficient routes to synthesize the parent compound or its derivatives. researchgate.net Visible-light photoredox catalysis, for example, has emerged as a mild and powerful method for forming C-N bonds under ambient conditions, potentially offering a more sustainable alternative to traditional high-temperature methods. nih.gov

Another area of interest is the catalytic cleavage and functionalization of the C-Cl or C-O bonds within the molecule. While challenging, selective activation of these bonds could open pathways to entirely new molecular architectures. Ruthenium complexes, for instance, have been shown to catalyze the cleavage of traditionally inert C-N bonds in aniline derivatives, suggesting that catalytic cleavage of other bonds might be achievable with appropriate catalyst design. acs.orgacs.org

Design of Next-Generation Molecular Scaffolds Incorporating the this compound Moiety

Aniline and its derivatives are privileged structures in medicinal chemistry, appearing in a significant percentage of top-selling drugs. nih.gov However, the aniline motif can also be a metabolic liability, leading to the formation of toxic metabolites. nih.govumich.edu A key future direction is the use of the this compound moiety as a foundational scaffold for next-generation therapeutic agents, potentially designing in features that mitigate metabolic risks.

The unique substitution pattern of this compound offers three distinct points for diversification: the amine, the chloro-substituted ring, and the benzyloxy group. This multi-functional handle allows for its incorporation into complex molecular architectures. Researchers can design and synthesize libraries of compounds where this core is decorated with various functional groups to probe structure-activity relationships (SAR) for specific biological targets.

An important concept is the use of this moiety as a bioisostere for other chemical groups. Isosteric replacement is a common strategy in drug design to improve a molecule's pharmacokinetic or toxicological profile. nih.govacs.org The this compound core could be explored as a replacement for other aromatic systems in known bioactive compounds to assess improvements in properties like metabolic stability, solubility, or target affinity.

The development of synthetic routes that allow for the late-stage functionalization of the scaffold would be particularly valuable, enabling the rapid generation of diverse analogues from a common intermediate.

Table 2: Strategic Use in Molecular Design

| Strategy | Rationale | Potential Application |

|---|---|---|

| Core Scaffold for Libraries | Utilize the multiple functionalization points for combinatorial synthesis. | Discovery of new hits against various biological targets (e.g., kinases, GPCRs). |

| Bioisosteric Replacement | Replace known problematic motifs (e.g., other anilines) in existing drugs. nih.govacs.org | Improve metabolic stability and reduce the risk of forming reactive metabolites. nih.gov |

Advanced Mechanistic Investigations Using In Situ Spectroscopy and Real-Time Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The application of advanced spectroscopic techniques to study reactions involving this compound is a largely unexplored but vital research area.

In situ spectroscopy , such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, allows for the monitoring of reactant, intermediate, and product concentrations in real-time without disturbing the reaction. mdpi.comresearchgate.net This can provide invaluable kinetic data and help identify transient intermediates that are key to the catalytic cycle. For example, applying in situ FTIR to a palladium-catalyzed C-H activation reaction could reveal the rate-determining step and the nature of the active catalytic species.

Real-time mass spectrometry (MS) techniques, such as Pressurized Sample Infusion (PSI-ESI-MS), are exceptionally sensitive for detecting low-concentration catalytic intermediates. uvic.cachemrxiv.org This method has been successfully used to elucidate the complex mechanism of the Buchwald-Hartwig amination. uvic.caresearchgate.netrsc.org Applying this to novel catalytic transformations of this compound could provide direct evidence for proposed mechanistic pathways, accelerating catalyst development and optimization. Real-time monitoring can capture the dynamic interconversion of multiple species, offering a more complete picture than traditional endpoint analyses. nih.gov

These advanced analytical methods would be particularly powerful when used to investigate the novel asymmetric and catalytic reactions proposed in the sections above, providing a feedback loop for rational process improvement.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical research will increasingly rely on automation and high-throughput experimentation (HTE) to accelerate the pace of discovery. nih.govresearchgate.netoxfordglobal.com Integrating the synthesis and analysis of this compound derivatives with these platforms represents a significant opportunity.

Automated synthesis platforms can perform a large number of reactions in parallel, enabling the rapid exploration of reaction conditions (e.g., catalysts, ligands, solvents, bases) to find optimal protocols. nih.gov This is particularly useful for the development of the novel catalytic transformations discussed previously. Robotic systems can handle reagent dispensing, reaction setup, and workup, freeing up researchers to focus on experimental design and data analysis. rsc.org

High-Throughput Experimentation (HTE) allows for the screening of vast libraries of compounds for desired properties. By combining automated synthesis of a library of this compound derivatives with HTE screening against biological targets, the hit identification process in drug discovery can be dramatically streamlined.